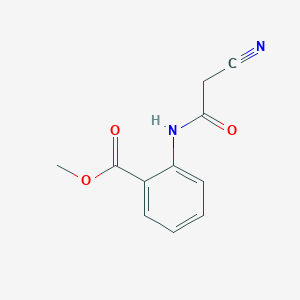

Methyl 2-(2-Cyanoacetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

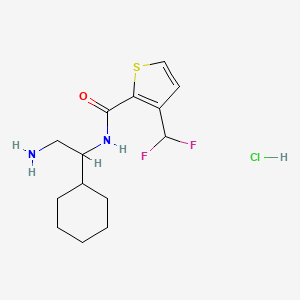

Methyl 2-(2-Cyanoacetamido)benzoate is a chemical compound with the molecular formula C₁₁H₁₀N₂O₃ . It is an ester characterized by the presence of a cyanoacetamido group attached to a benzoate moiety. The structure consists of a benzene ring (benzoate) with a cyanoacetamido group (containing a nitrile function) at the 2-position. The compound is a colorless liquid that is poorly soluble in water but miscible with organic solvents .

Synthesis Analysis

- Fusion : Solvent-free reaction of aryl amines with ethyl cyanoacetate is widely used for the preparation of cyanoacetanilides .

Molecular Structure Analysis

The molecular structure of This compound consists of a benzene ring (benzoate) with a cyanoacetamido group attached at the 2-position. The active hydrogen on C-2 can participate in various condensation and substitution reactions .

Chemical Reactions Analysis

One notable reaction involves the treatment of This compound with 2-(2-oxoindol-3-ylidene) malononitrile under reflux in ethanol in the presence of piperidine. This reaction yields a spiro[indoline-3,4-pyridine] derivative .

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Methyl 2-(2-Cyanoacetamido)benzoate has shown potential in the field of antibacterial research. It has been used as a precursor for synthesizing various scaffolds containing benzocaine core, such as triazine, pyridone, thiazolidinone, thiazole, and thiophene. These compounds have demonstrated antibacterial activities against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents (Taha, Keshk, Khalil, & Fekri, 2020).

Organic Synthesis and Pharmaceuticals

Methyl 2-formyl benzoate, closely related to this compound, is known for its versatility in organic synthesis. It serves as a bioactive precursor due to its variety of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. This compound is a significant structure in the development of new bioactive molecules and is commonly used as a raw material in medical product preparation (Farooq & Ngaini, 2019).

Crystal Engineering

Methyl 2-(carbazol-9-yl)benzoate, another similar compound, demonstrates interesting properties in crystal engineering. This compound transforms under high pressure, shifting from a structure with eight molecules in the crystallographic asymmetric unit to a more stable Z′ = 2 structure. Such studies provide insights into the behavior of molecular structures under varying conditions, contributing to the field of crystal engineering (Johnstone et al., 2010).

Synthesis of Novel Compounds

This compound is a versatile substrate for the synthesis of a variety of novel compounds. These include pyrimidine, 4H-3,1-benzoxazin-4-one, pyrazolo[5,1-b]quinazoline, pyrido[1,2-a]quinazoline, and chromeno[3',4':4,5]pyrido[1,2-a]quinazoline derivatives. Its flexibility as a precursor highlights its importance in the field of chemical synthesis and pharmaceutical research (Ammar, Bondock, & Al-Sehemi, 2011).

Photophysical Properties

Research on methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, a derivative of this compound, has shed light on its photophysical properties. This includes studies on quantum yields and excited-state proton transfer, which are crucial in understanding the luminescence properties of these compounds (Kim et al., 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 2-[(2-cyanoacetyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-11(15)8-4-2-3-5-9(8)13-10(14)6-7-12/h2-5H,6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVMWTHSYFQYGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[5-(6-Fluoro-1,3-benzoxazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2964618.png)

![4-ethyl-7-hydroxy-5-oxo-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2964621.png)

![2-(4-Ethylpiperazin-1-yl)-4-methoxybenzo[d]thiazole hydrochloride](/img/structure/B2964623.png)

![3-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-methyloxime](/img/structure/B2964629.png)